1,9-Dimethoxy-5-methylphenazinium methyl sulfate
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Overview
Description
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is a photochemically stable electron-transport mediator. It is known for its ability to mediate electron transfer between NAD(P)H and various electron acceptors such as tetrazolium dyes . This compound is widely used in biochemical and medical research due to its stability and versatility.
Preparation Methods
The synthesis of 1,9-Dimethoxy-5-methylphenazinium methyl sulfate typically involves the preparation of the starting material, 1-methoxyphenazine, which is then methylated . The reaction conditions often include the use of ligroin for recrystallization and specific temperature controls to ensure purity and yield . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
1,9-Dimethoxy-5-methylphenazinium methyl sulfate undergoes several types of chemical reactions:
Oxidation and Reduction: It acts as an electron carrier, facilitating redox reactions between NAD(P)H and electron acceptors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions: Typical reagents include NAD(P)H and tetrazolium dyes, with reactions often conducted in aqueous solutions at controlled pH levels.
Major Products: The reduced form of the compound converts tetrazolium salt to purple precipitate formazan.
Scientific Research Applications
1,9-Dimethoxy-5-methylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates the study of dehydrogenase activities by acting as an electron carrier.
Medicine: Employed in diagnostic assays to measure enzyme activities.
Industry: Utilized in the manufacturing of diagnostic kits and biochemical assays.
Mechanism of Action
The compound exerts its effects by mediating electron transfer between NAD(P)H and electron acceptors . It does not deteriorate upon storage under scattered light, making it highly stable for laboratory use . The molecular targets include NAD(P)H and various dehydrogenases, with pathways involving the reduction of tetrazolium salts to formazan .
Comparison with Similar Compounds
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron carrier . Similar compounds include:
5-Methylphenazinium methyl sulfate:
1-Hydroxy-5-methylphenazinium methyl sulfate: Another electron carrier with slightly different properties.
2-Amino-5-methylphenazinium methyl sulfate: Used in specific biochemical assays.
Properties
CAS No. |
40816-82-8 |
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Molecular Formula |
C16H18N2O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,9-dimethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H15N2O2.CH4O4S/c1-17-10-6-4-8-12(18-2)14(10)16-15-11(17)7-5-9-13(15)19-3;1-5-6(2,3)4/h4-9H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JQSLVUANVHGGSV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=C1C=CC=C3OC)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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